molecular formula C18H27N3O B3815610 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane

2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane

Cat. No. B3815610
M. Wt: 301.4 g/mol
InChI Key: OHPSKJVVUMLYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the Food and Drug Administration (FDA) in 2015.

Mechanism of Action

2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is a selective inhibitor of mutant EGFR, which is overexpressed in many types of cancer, including NSCLC. It works by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is highly selective for mutant EGFR, sparing normal EGFR and reducing the risk of side effects.
Biochemical and Physiological Effects
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been shown to cross the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In clinical trials, 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutant NSCLC.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in lab experiments is its high selectivity for mutant EGFR, which allows for more accurate and specific testing of its effects on cancer cells. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent drug levels in vitro and in vivo. Additionally, the cost of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may be a barrier to its use in some research settings.

Future Directions

Future research on 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may focus on its potential use in combination with other drugs, such as immunotherapies, to improve treatment outcomes. Additionally, studies may investigate the mechanisms of resistance to 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane and develop strategies to overcome them. Finally, research may explore the use of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in other types of cancer that overexpress EGFR, such as head and neck cancer.

Scientific Research Applications

2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC, particularly those with the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has also been studied in combination with other drugs, such as bevacizumab, to improve treatment outcomes.

properties

IUPAC Name

(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-(2-propylpyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-3-4-16-13-15(5-9-19-16)17(22)21-11-7-18(8-12-21)6-10-20(2)14-18/h5,9,13H,3-4,6-8,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSKJVVUMLYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)N2CCC3(CCN(C3)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Reactant of Route 4
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.